1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid
Overview
Description
1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a quinoxaline ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design.
Preparation Methods
The synthesis of 1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling of Quinoxaline and Piperidine Rings: The final step involves coupling the quinoxaline and piperidine rings through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted quinoxaline and piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: The compound is used in the development of materials with specific properties, such as dyes, fluorescent materials, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, inhibiting DNA replication and transcription, while the piperidine ring can interact with protein targets, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share the quinoxaline ring structure and exhibit similar biological activities, but may differ in their specific interactions and potency.
Piperidine Derivatives: Compounds with a piperidine ring often have similar pharmacological properties, but the presence of the quinoxaline ring in this compound provides additional functionality and specificity.
The uniqueness of this compound lies in its dual-ring structure, which allows for versatile interactions with a wide range of biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-quinoxalin-2-ylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)10-4-3-7-17(9-10)13-8-15-11-5-1-2-6-12(11)16-13/h1-2,5-6,8,10H,3-4,7,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTFPPHTEIQOGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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